7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which combines elements of isoquinoline and pyridopyrimidine, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to function as antineuroinflammatory agents . They have also been shown to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Thiqs are known to interact with the dopaminergic system , suggesting that this compound may also affect similar pathways.
Pharmacokinetics
It is known that after systemic administration in rats, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is largely excreted unchanged, with a small percentage excreted as the 4-hydroxyl derivatives . This suggests that this compound may have similar ADME properties.
Result of Action
It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of thiq derivatives has been achieved using various new and environmentally friendly methods , suggesting that the synthesis of this compound may also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide react in the presence of silica-supported sulfuric acid in MeCN at room temperature . The resulting product undergoes further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3.
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Synthesized via a modified Strecker reaction and studied for its structural properties.
Uniqueness
What sets 7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of isoquinoline and pyridopyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and drug development.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBONGVQKPOURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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